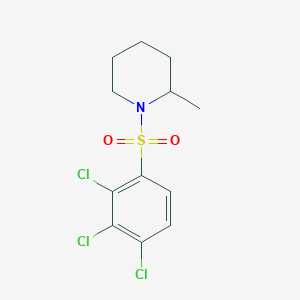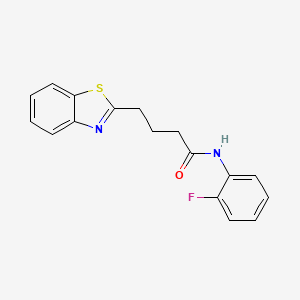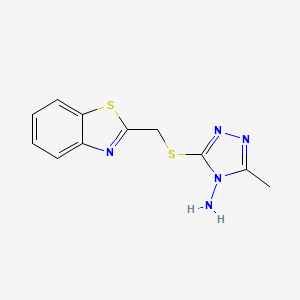![molecular formula C24H23N3O4S B15105730 ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B15105730.png)
ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
Ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is likely related to its ability to interact with various molecular targets and pathways. The indole moiety can bind to receptors and enzymes, modulating their activity . The thiazole ring may also contribute to the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate can be compared to other compounds with similar structures, such as:
Indole derivatives: These compounds often exhibit similar biological activities, such as anticancer and antimicrobial properties.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antitumor and cytotoxic effects.
Ester derivatives: These compounds can undergo similar chemical reactions, such as hydrolysis and reduction.
The uniqueness of this compound lies in its combination of indole, thiazole, and ester functional groups, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C24H23N3O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C24H23N3O4S/c1-2-30-23(29)13-19-16-32-24(25-19)26-22(28)14-27-11-10-18-12-20(8-9-21(18)27)31-15-17-6-4-3-5-7-17/h3-12,16H,2,13-15H2,1H3,(H,25,26,28) |
InChI Key |
NSEZFRMZOHCJMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxybenzyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide](/img/structure/B15105651.png)

![Ethyl 1-[4-(4-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}phenoxy)benzenesulfonyl]piperidine-3-carboxylate](/img/structure/B15105661.png)
![2-(2-chlorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B15105671.png)
![Methyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B15105675.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15105693.png)

![3-(5-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B15105700.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15105714.png)
amine](/img/structure/B15105721.png)

![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B15105744.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B15105749.png)
